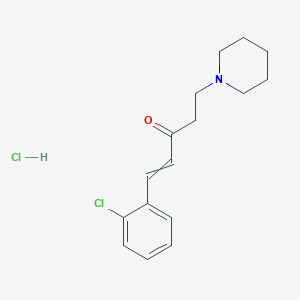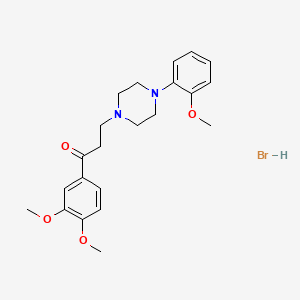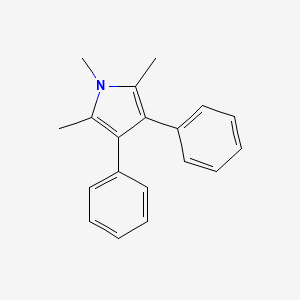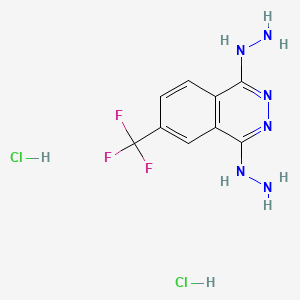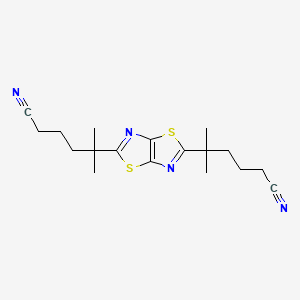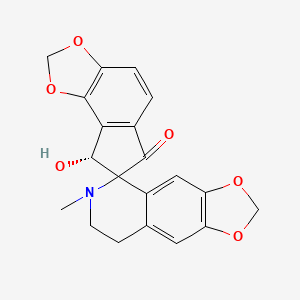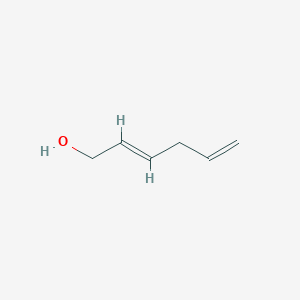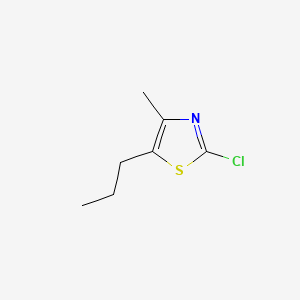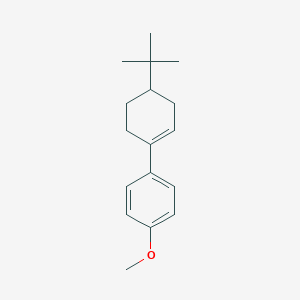
4-tert-Butyl-4'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a biphenyl structure. Biphenyl compounds are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the methoxy group.
4-tert-Butyl-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.
4-tert-Butyl-4’-chlorobiphenyl: Contains a chlorine atom instead of a methoxy group.
Uniqueness
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
33061-20-0 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1-(4-tert-butylcyclohexen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O/c1-17(2,3)15-9-5-13(6-10-15)14-7-11-16(18-4)12-8-14/h5,7-8,11-12,15H,6,9-10H2,1-4H3 |
Clave InChI |
PEMIRBTVSSJJNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


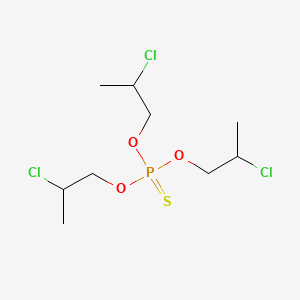


![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
